Dimethyl 2,6-dimethyl-4-(4-{[(2,3,4-trimethoxyphenyl)carbonyl]amino}phenyl)pyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIMETHYL 2,6-DIMETHYL-4-[4-(2,3,4-TRIMETHOXYBENZAMIDO)PHENYL]PYRIDINE-3,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple methyl groups and a trimethoxybenzamido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 2,6-DIMETHYL-4-[4-(2,3,4-TRIMETHOXYBENZAMIDO)PHENYL]PYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of 2,3,4-trimethoxybenzoic acid with 4-aminophenyl-3,5-dimethyl-2,6-dimethylpyridine-3,5-dicarboxylate under acidic conditions. This reaction forms the amide bond, linking the trimethoxybenzamido group to the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 2,6-DIMETHYL-4-[4-(2,3,4-TRIMETHOXYBENZAMIDO)PHENYL]PYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
3,5-DIMETHYL 2,6-DIMETHYL-4-[4-(2,3,4-TRIMETHOXYBENZAMIDO)PHENYL]PYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 2,6-DIMETHYL-4-[4-(2,3,4-TRIMETHOXYBENZAMIDO)PHENYL]PYRIDINE-3,5-DICARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The trimethoxybenzamido group can interact with specific binding sites, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2,6-dimethyl-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate
- Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
Uniqueness
3,5-DIMETHYL 2,6-DIMETHYL-4-[4-(2,3,4-TRIMETHOXYBENZAMIDO)PHENYL]PYRIDINE-3,5-DICARBOXYLATE is unique due to the presence of the trimethoxybenzamido group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C27H28N2O8 |
---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
dimethyl 2,6-dimethyl-4-[4-[(2,3,4-trimethoxybenzoyl)amino]phenyl]pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C27H28N2O8/c1-14-20(26(31)36-6)22(21(15(2)28-14)27(32)37-7)16-8-10-17(11-9-16)29-25(30)18-12-13-19(33-3)24(35-5)23(18)34-4/h8-13H,1-7H3,(H,29,30) |
InChI Key |
IDHGFMBCBSNLEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC=C(C=C2)NC(=O)C3=C(C(=C(C=C3)OC)OC)OC)C(=O)OC |
Origin of Product |
United States |
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